molecular formula C13H10IN3O B6350851 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 1426142-82-6

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B6350851
CAS No.: 1426142-82-6
M. Wt: 351.14 g/mol
InChI Key: MQHNRUBGCDGIQM-UHFFFAOYSA-N
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Description

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various drugs, indicating that they interact with multiple biological targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit their effects through various mechanisms, such as intermolecular π–π stacking, which leads to the creation of j-type aggregates in the solid state . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Some imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic effects . This suggests that the compound might have similar effects.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives have been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the compound’s action might be influenced by various environmental factors, such as temperature, pH, and the presence of certain catalysts.

Preparation Methods

The synthesis of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions typically involve the use of a solvent such as ethanol or acetonitrile and may require the presence of a catalyst or base to facilitate the reaction .

Chemical Reactions Analysis

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities.

Properties

IUPAC Name

3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHNRUBGCDGIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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